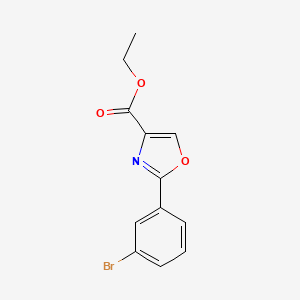

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPGWRGWCGIVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695880 | |

| Record name | Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-06-3 | |

| Record name | Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a distinct heterocyclic compound that has garnered attention within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its structural framework, featuring a disubstituted oxazole core, positions it as a valuable synthetic intermediate for the development of novel therapeutic agents and functional materials. The presence of the bromophenyl group offers a strategic site for further molecular elaboration through various cross-coupling reactions, while the ethyl carboxylate moiety provides a handle for modifications such as hydrolysis, amidation, or reduction. This guide provides a comprehensive overview of its physical properties, a detailed synthesis protocol, and an exploration of its reactivity, grounded in established chemical principles.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. These properties dictate the conditions required for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 296.12 g/mol | --INVALID-LINK--[1] |

| CAS Number | 885273-06-3 | --INVALID-LINK--[1] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not experimentally reported in available literature. | |

| Boiling Point | Not experimentally reported in available literature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water. | General knowledge based on structure |

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Although specific experimental spectra for this compound are not widely published, a predictive analysis based on the functional groups present can provide valuable insights for characterization.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl ring, the oxazole proton, and the ethyl group of the ester. The aromatic protons would appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The oxazole proton should present as a singlet around δ 8.0-8.5 ppm. The ethyl ester would be represented by a quartet at approximately δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the oxazole ring (in the 130-160 ppm region), and the carbons of the bromophenyl ring (in the 120-135 ppm range). The ethyl group carbons would appear at approximately 61 ppm (CH₂) and 14 ppm (CH₃).

-

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations (in the 1000-1300 cm⁻¹ region). The C-Br stretching vibration would be observed in the fingerprint region (500-600 cm⁻¹).

-

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of the ethoxy group from the ester and cleavage of the oxazole ring.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,4-disubstituted oxazoles can be achieved through several established methodologies. A common and effective approach involves the condensation of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis. The following protocol outlines a plausible and robust method for the preparation of this compound.

Experimental Protocol: Synthesis via Hantzsch-type Condensation

This protocol is based on well-established principles for oxazole synthesis.

Materials:

-

3-Bromobenzamide

-

Ethyl 3-bromo-2-oxopropanoate

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic base like triethylamine (TEA)

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzamide (1.0 equivalent) and anhydrous acetonitrile.

-

Addition of Base: Add potassium carbonate (1.5 equivalents) to the suspension. The base is crucial for deprotonating the amide.

-

Addition of α-Haloketone: To the stirred suspension, add ethyl 3-bromo-2-oxopropanoate (1.1 equivalents) dropwise at room temperature. The causality here is to control the initial exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid inorganic salts and wash with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This step removes the remaining inorganic impurities and DMF if used as a solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Causality and Self-Validation:

-

The use of an anhydrous solvent is critical to prevent the hydrolysis of the ester and the α-haloketone.

-

The choice of a non-nucleophilic base prevents side reactions with the electrophilic α-haloketone.

-

Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.

-

The purification by column chromatography ensures the final product is of high purity, which can be verified by the spectroscopic methods outlined previously.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Chemical Structure and Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups.

Caption: Key reactive sites and potential transformations.

-

The Bromophenyl Group: The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, making it a powerful tool for generating molecular diversity.

-

The Ethyl Ester Group: The ester functionality can undergo standard transformations. Saponification with a base like sodium hydroxide will yield the corresponding carboxylic acid, which can then be coupled with amines to form amides. Reduction with agents like lithium aluminum hydride will afford the corresponding primary alcohol.

-

The Oxazole Ring: The oxazole ring is an aromatic heterocycle. It can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-withdrawing nature of the ester and the bromophenyl group will influence the position of substitution.

Conclusion

This compound is a synthetically versatile molecule with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its known physical properties, a robust protocol for its synthesis, and an analysis of its chemical reactivity. By understanding these fundamental aspects, researchers can effectively utilize this compound as a building block for the creation of novel and complex molecular architectures with desired functionalities. Further experimental investigation into its physical properties and biological activities is warranted to fully explore its potential applications.

References

An In-depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug discovery and materials science. The document details its chemical structure, a robust synthetic pathway, in-depth spectroscopic characterization, and explores its potential biological activities based on the broader class of oxazole derivatives.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This structural unit is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] The inherent electronic properties of the oxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for designing molecules with diverse biological activities.[1] Substituted oxazoles are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1]

This compound incorporates three key features: the versatile oxazole core, a bromine-substituted phenyl ring at the 2-position, and an ethyl ester at the 4-position. The presence and position of the bromine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioactivity or providing a handle for further chemical modification. The ethyl ester group also offers a site for derivatization to modulate solubility and other physicochemical characteristics.

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a well-established condensation reaction between 3-bromobenzamide and ethyl bromopyruvate. This transformation is a variation of the classic Hantzsch oxazole synthesis, which involves the reaction of an α-haloketone with an amide.

Proposed Synthetic Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

3-Bromobenzamide

-

Ethyl bromopyruvate

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzamide (1 equivalent) and anhydrous toluene.

-

Addition of Reagents: Add ethyl bromopyruvate (1.1 equivalents) to the suspension.

-

Cyclization: Slowly add phosphorus oxychloride (1.5 equivalents) to the reaction mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Mechanistic Rationale

The synthesis proceeds through a cyclodehydration mechanism. The amide oxygen of 3-bromobenzamide initially attacks the electrophilic carbonyl carbon of ethyl bromopyruvate. Subsequent cyclization and dehydration, facilitated by the phosphorus oxychloride, lead to the formation of the aromatic oxazole ring. The choice of phosphorus oxychloride as a dehydrating agent is crucial for driving the reaction to completion.

Diagram of the Synthetic Pathway:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.5-8.5 ppm corresponding to the four protons on the bromophenyl ring and the proton at the 5-position of the oxazole ring. Ethyl Ester Protons: A quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃). |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 160-165 ppm for the ester carbonyl. Aromatic/Heterocyclic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm) for the carbons of the phenyl and oxazole rings. Ethyl Ester Carbons: Signals around δ 61 ppm (CH₂) and δ 14 ppm (CH₃). |

| IR (Infrared) | C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the ester carbonyl. C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the aromatic and heterocyclic rings. C-O Stretch: A band in the 1200-1300 cm⁻¹ region for the ester C-O bond. |

| Mass Spec. | Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (C₁₂H₁₀BrNO₃), which is approximately 296.12 g/mol . Isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br) would be observed. |

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential utility in several areas of scientific research.

Antimicrobial Activity

Substituted oxazoles are a well-known class of compounds with significant antimicrobial properties.[1] The presence of a halogenated phenyl ring, in this case, a bromophenyl group, has been shown in many scaffolds to enhance antibacterial and antifungal activity.[3][4] It is hypothesized that this compound could exhibit inhibitory activity against a range of bacterial and fungal pathogens. Further investigation through in vitro screening is warranted to explore this potential.

Anticancer Potential

Numerous oxazole-containing compounds have been investigated as potential anticancer agents.[4][5] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The cytotoxicity of bromophenyl-containing heterocyclic compounds has also been reported.[3][5] Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines would be a logical next step in exploring its therapeutic potential.

Diagram of Potential Research Workflow:

Caption: Potential research workflow for evaluating the biological activity of the title compound.

Conclusion

This compound is a synthetically accessible heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. This guide has provided a detailed, technically grounded overview of its structure, a plausible and robust synthetic methodology, and its expected spectroscopic characteristics. The exploration of its potential antimicrobial and anticancer activities, based on the well-documented biological profiles of related oxazole and bromophenyl derivatives, opens promising avenues for future research and development.

References

The Strategic Synthesis and Application of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate: A Technical Guide

An In-depth Exploration of a Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the oxazole scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS Number: 885273-06-3), the subject of this guide, is a strategically designed molecule that combines the versatile oxazole core with a reactive bromophenyl moiety, making it a highly valuable intermediate for chemical synthesis and drug discovery.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, reactivity, and potential applications. The insights provided herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 885273-06-3 | [3] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [3] |

| Molecular Weight | 296.12 g/mol | [3] |

| IUPAC Name | ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate | [3] |

| Canonical SMILES | CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

Synthesis of this compound

The construction of the 2,4-disubstituted oxazole ring system is a well-established area of organic synthesis. For this compound, the most logical and commonly employed synthetic strategy is a variation of the Robinson-Gabriel synthesis, which involves the condensation and subsequent cyclodehydration of an α-haloketone with a primary amide.

The primary starting materials for this synthesis are 3-bromobenzamide and ethyl bromopyruvate. The latter is a reactive α-haloketone that serves as the electrophilic component in the initial reaction.

Experimental Protocol:

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

3-Bromobenzamide

-

Ethyl bromopyruvate

-

Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride)

-

Anhydrous solvent (e.g., toluene, dioxane, or acetonitrile)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzamide (1 equivalent) in an appropriate anhydrous solvent.

-

Add ethyl bromopyruvate (1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the solvent and temperature.

-

Cyclodehydration: Once the initial condensation is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Slowly add a dehydrating agent to the mixture. The choice of dehydrating agent will influence the reaction conditions; for example, with concentrated sulfuric acid, the reaction may proceed at room temperature, while other reagents might require heating.

-

Stir the reaction mixture until the cyclization is complete, again monitoring by TLC.

-

Work-up: Quench the reaction by carefully adding it to a cold solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system to afford pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons of the bromophenyl ring (with splitting patterns indicative of a 1,3-disubstituted benzene), and a singlet for the proton at the 5-position of the oxazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the oxazole ring, the carbons of the bromophenyl ring (including the carbon attached to the bromine atom), and the carbons of the ethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (296.12 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands for the C=O stretching of the ester group, C=N and C=C stretching of the oxazole and phenyl rings, and C-O stretching frequencies.[2]

Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to the presence of multiple reactive sites. The bromine atom on the phenyl ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a diverse library of compounds.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The oxazole ring itself can also undergo certain electrophilic substitution reactions, although these are generally less facile than those on the phenyl ring.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are frequently found in compounds with significant biological activity. Oxazole derivatives have been reported to possess a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[6] The presence of the bromophenyl group not only serves as a handle for further chemical modification but can also contribute to the overall biological profile of the molecule.

This compound is an excellent starting point for the synthesis of novel kinase inhibitors, as many approved drugs in this class contain substituted aromatic heterocyclic cores. Additionally, the fluorescent properties of some oxazole derivatives suggest potential applications in the development of probes and sensors for biological imaging and diagnostics.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the development of novel compounds with potential applications in medicinal chemistry and materials science. The strategic combination of the oxazole core and the bromophenyl moiety provides a platform for the generation of diverse molecular architectures, underscoring its importance as a key intermediate in modern chemical research.

References

- 1. rsc.org [rsc.org]

- 2. Ethyl oxazole-4-carboxylate | C6H7NO3 | CID 2763217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C12H10BrNO3 | CID 53407337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.vensel.org [pubs.vensel.org]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

"Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate" molecular weight

An In-Depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a validated synthetic approach, and discusses its potential applications, grounded in established scientific literature.

Core Compound Identification and Properties

This compound is a disubstituted oxazole derivative. The presence of a bromophenyl group and an ethyl carboxylate moiety on the oxazole core makes it a valuable scaffold for further chemical modification and exploration in drug development programs.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. The molecular weight, a critical parameter for any chemical synthesis and analysis, is precisely determined.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀BrNO₃ | PubChem[1], Sinfoo Biotech[2] |

| Molecular Weight | 296.12 g/mol | PubChem[1] |

| 296.1167 g/mol | Sinfoo Biotech[2], CymitQuimica[3] | |

| CAS Number | 885273-06-3 | PubChem[1], Sinfoo Biotech[2] |

| IUPAC Name | ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate | PubChem[1] |

| Synonyms | 2-(3-BROMO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | PubChem[1] |

| Exact Mass | 294.98441 Da | PubChem[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem[1] |

Synthesis and Mechanism

While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, a reliable synthetic route can be postulated based on well-established methods for the formation of 2,4-disubstituted oxazoles. The Hantzsch synthesis or variations thereof, which involve the condensation of an α-haloketone with an amide, is a common approach. An alternative and widely used method is the reaction of a nitrile with an α-hydroxyketone, known as the Robinson-Gabriel synthesis.

Proposed Synthetic Workflow: A Modified Robinson-Gabriel Approach

This proposed protocol leverages the reaction between 3-bromobenzamide and ethyl 2-chloroacetoacetate. The causality behind this choice lies in the commercial availability of the starting materials and the generally high yields and purity associated with this synthetic route for analogous structures.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful synthesis can be confirmed at various stages through techniques like Thin Layer Chromatography (TLC) and ultimately by spectroscopic analysis of the final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzamide (1 equivalent) in a suitable solvent such as dioxane or DMF.

-

Addition of Reagents: Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

-

Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using TLC. The reaction is generally complete within 4-8 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Potential Applications in Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] The incorporation of a bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions, expanding the chemical space for structure-activity relationship (SAR) studies.

Rationale as a Bioactive Scaffold

The structural features of this compound suggest its potential as an intermediate for the synthesis of inhibitors for various biological targets. Oxadiazole derivatives, which are structurally related, have been explored for their anticancer and antimicrobial properties.[5][6]

Caption: Logical relationship between the compound's structure and its potential applications.

The development of oxazole-containing compounds as inhibitors of protein kinases and as antimicrobial agents is an active area of research.[4] The title compound serves as a versatile starting point for the synthesis of more complex molecules designed to interact with specific biological targets. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The bromo-substituent can be used in palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups.

Conclusion

This compound, with a molecular weight of approximately 296.12 g/mol , is a well-defined chemical entity. While specific applications are yet to be fully elucidated, its chemical structure, featuring a versatile oxazole core and reactive handles, positions it as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The synthetic and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds.

References

- 1. This compound | C12H10BrNO3 | CID 53407337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound,(CAS# 885273-06-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a strategically important heterocyclic compound, integrating three key functional motifs: a 2,4-disubstituted oxazole core, a synthetically versatile bromophenyl group, and an ethyl ester handle. This combination makes it a valuable building block for researchers in medicinal chemistry and drug development. The oxazole ring is a recognized "privileged scaffold," present in numerous bioactive natural products and pharmaceuticals.[1][2] The aryl bromide at the 2-position serves as a prime anchor for palladium-catalyzed cross-coupling reactions, enabling rapid diversification and the construction of complex molecular architectures. The ester at the 4-position offers an additional site for modification, allowing for the fine-tuning of physicochemical properties such as solubility and the introduction of new pharmacophoric elements. This guide provides an in-depth analysis of its chemical properties, a robust and mechanistically sound synthetic protocol, and an exploration of its potential applications as a core intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthetic and medicinal chemistry. These properties dictate reaction conditions, purification strategies, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) considerations.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate | PubChem[3] |

| CAS Number | 885273-06-3 | CymitQuimica[4] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | PubChem[3] |

| Molecular Weight | 296.12 g/mol | PubChem[3] |

| Canonical SMILES | CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br | PubChem[3] |

| InChIKey | CUPGWRGWCGIVPU-UHFFFAOYSA-N | PubChem[3] |

Table 2: Physicochemical Properties (Computed)

| Property | Value | Notes and Implications |

| XLogP3 | 3.2 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[3] |

| Polar Surface Area | 52.3 Ų | Favorable for oral bioavailability according to Lipinski's Rule of Five (<140 Ų).[3] |

| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor, which can influence its binding modes.[3] |

| Hydrogen Bond Acceptors | 4 | The ester and oxazole moieties can accept hydrogen bonds, impacting solubility and receptor interactions.[3] |

| Rotatable Bonds | 3 | Low number of rotatable bonds suggests conformational rigidity, which is often desirable for potent and selective binders.[3] |

Note: Experimental data for properties like melting point and boiling point are not widely reported in the literature. These computed values serve as a reliable estimation for experimental design.

Synthesis and Mechanistic Insights

The construction of the 2,4-disubstituted oxazole ring is a cornerstone of heterocyclic chemistry. For this compound, the most logical and field-proven approach is a variation of the classic Robinson-Gabriel synthesis.[5][6] This method involves the cyclodehydration of an α-acylamino ketone intermediate.

Retrosynthetic Analysis

A retrosynthetic disconnection reveals a straightforward pathway from commercially available starting materials. The oxazole ring can be formed from an N-acyl serine derivative or, more directly, through the condensation of an amide and an α-haloketone.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Modified Robinson-Gabriel Synthesis

This protocol is designed to be self-validating by proceeding through a stable, characterizable intermediate. The causality behind each reagent choice is critical for success.

Step 1: Acylation of Ethyl 3-amino-2-hydroxypropanoate (Serine Ethyl Ester)

-

Setup: To a stirred solution of ethyl 3-amino-2-hydroxypropanoate hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3-bromobenzoyl chloride (1.05 eq) dropwise.

-

Causality: Triethylamine is a non-nucleophilic base used to neutralize the HCl salt and the HCl generated during the acylation, driving the reaction to completion. DCM is an inert solvent, and the low temperature controls the exothermicity of the reaction.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-bromobenzoyl)serine ethyl ester.

-

Causality: The aqueous workup removes the triethylamine hydrochloride salt and any unreacted acid chloride. The bicarbonate wash ensures complete removal of acidic impurities.

-

Step 2: Oxidative Cyclodehydration

-

Setup: Dissolve the crude N-(3-bromobenzoyl)serine ethyl ester from Step 1 in anhydrous dioxane or toluene. Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃, 1.5 eq) or Burgess reagent (1.2 eq).

-

Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization by converting the hydroxyl groups (both the alcohol and the enol form of the amide) into good leaving groups, promoting ring closure.[7]

-

-

Reaction: Heat the mixture to reflux (80-110 °C) and monitor by TLC until the starting material is consumed (typically 4-8 hours).

-

Workup: Carefully cool the reaction and quench by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution.

-

Causality: This neutralizes the highly acidic and reactive POCl₃.

-

-

Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the final product.

Reaction Mechanism

The Robinson-Gabriel synthesis proceeds via a well-established mechanism involving activation, cyclization, and dehydration.

Caption: Key stages of the Robinson-Gabriel oxazole synthesis.

Characterization and Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Oxazole C5-H | ~8.2 - 8.3 (s, 1H) | ~140 - 142 |

| Aromatic C2'-H | ~8.1 - 8.2 (t, 1H) | ~122 - 124 |

| Aromatic C4'-H | ~7.9 - 8.0 (d, 1H) | ~133 - 135 |

| Aromatic C5'-H | ~7.3 - 7.4 (t, 1H) | ~130 - 131 |

| Aromatic C6'-H | ~7.6 - 7.7 (d, 1H) | ~128 - 130 |

| Ester -CH₂- | ~4.4 (q, 2H) | ~61 - 62 |

| Ester -CH₃ | ~1.4 (t, 3H) | ~14 - 15 |

| Oxazole C2 | - | ~160 - 162 |

| Oxazole C4 | - | ~135 - 137 |

| Aromatic C1' | - | ~131 - 133 |

| Aromatic C3'-Br | - | ~122 - 123 |

| Ester C=O | - | ~161 - 163 |

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for selective chemical modification at two distinct sites: the aryl bromide and the ethyl ester.

Caption: Key derivatization pathways for the title compound.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is a highly reliable reaction handle for palladium-catalyzed cross-coupling. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Protocol Insight: A typical reaction would involve the title compound, a boronic acid or ester (1.1-1.5 eq), a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or DME. Heating is typically required. The choice of ligand and base can be critical for coupling with sterically hindered or electron-deficient partners.

Ester Modification: Hydrolysis and Amidation

The ethyl ester at the C4 position provides a secondary point for diversification.

-

Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) in a THF/water mixture readily converts the ester to the corresponding carboxylic acid. This acid is often a key intermediate itself, as it can improve aqueous solubility or serve as an anchor for further functionalization.

-

Amidation: The resulting carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This is a powerful strategy for introducing new hydrogen bonding motifs, modulating lipophilicity, and exploring interactions with biological targets.

Applications in Drug Discovery and Materials Science

The 2,4-disubstituted oxazole scaffold is frequently found in molecules with a wide spectrum of biological activities.[2][10] This compound serves as an ideal starting point for building libraries of potential therapeutic agents.

-

As a Privileged Scaffold in Oncology: Many kinase inhibitors feature substituted heterocyclic cores. The ability to rapidly diversify the 2-phenyl substituent via cross-coupling allows for the systematic probing of the ATP-binding pockets of various kinases.

-

Infectious Disease Research: Oxazole derivatives have been investigated for their antibacterial, antifungal, and antiviral properties.[10] The lipophilic bromophenyl group can contribute to membrane penetration, and subsequent modifications can be tailored to inhibit specific microbial enzymes.

-

Neuroscience Applications: The rigid, planar structure of the oxazole core is well-suited for targeting receptors and enzymes in the central nervous system. The derivatization potential allows for tuning properties like blood-brain barrier permeability.

-

Materials Science: The conjugated π-system of the aryl-oxazole structure imparts photophysical properties. Derivatives could be explored as organic light-emitting diodes (OLEDs), fluorescent probes, or components in functional polymers.

Conclusion

This compound is more than a single chemical entity; it is a versatile platform for chemical innovation. Its well-defined structure, accessible synthesis, and orthogonal chemical handles make it an exceptionally valuable tool for researchers. By leveraging established synthetic methodologies, particularly palladium-catalyzed cross-coupling and ester modifications, scientists can efficiently generate diverse libraries of novel compounds for screening in drug discovery programs and for the development of advanced functional materials. This guide provides the foundational knowledge for any researcher looking to incorporate this powerful building block into their synthetic strategies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H10BrNO3 | CID 53407337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. synarchive.com [synarchive.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the key spectral data required for the unambiguous structural identification and characterization of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS: 885273-06-3). Intended for researchers in synthetic chemistry and drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Each spectroscopic technique is discussed in detail, explaining the theoretical basis for the expected chemical shifts, vibrational frequencies, and fragmentation patterns. Furthermore, this guide includes standardized protocols for data acquisition and presents a logical workflow for spectroscopic analysis, establishing a self-validating system for compound verification.

Introduction and Molecular Overview

This compound is a substituted heterocyclic compound belonging to the oxazole family. Oxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise characterization of such molecules is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards.

The structural confirmation of a novel or synthesized molecule relies on a synergistic application of various analytical techniques. This guide focuses on the three cornerstone spectroscopic methods for organic compounds: NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and MS for determining the molecular weight and elemental composition.

Compound Details:

-

IUPAC Name: ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate[1]

-

Molecular Formula: C₁₂H₁₀BrNO₃[1]

-

Molecular Weight: 296.12 g/mol [1]

-

CAS Number: 885273-06-3[1]

Below is the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Synthesis Context and Rationale

While multiple synthetic routes exist for oxazole cores, a common and reliable method is the Robinson-Gabriel synthesis or related cyclocondensation reactions. A plausible approach for the title compound involves the reaction of 3-bromobenzamide with ethyl bromopyruvate[2]. Understanding the synthesis is critical for spectral analysis as it informs the analyst about potential starting materials or by-products that could appear as impurities in the spectra.

Spectroscopic Data Analysis (Predicted)

As of the date of this publication, detailed experimental spectra for this specific isomer are not widely published. The following data are predicted based on established principles of spectroscopy and by drawing comparisons to structurally similar compounds found in the literature[3][4][5][6].

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows (solvent: CDCl₃).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -O-CH₂-CH₃ | ~1.42 | Triplet (t) | ~7.1 | Standard aliphatic ethyl ester methyl group, shielded by the adjacent CH₂ group. |

| -O-CH₂-CH₃ | ~4.45 | Quartet (q) | ~7.1 | Ethyl ester methylene group, deshielded by the adjacent oxygen atom. |

| Phenyl H-6' | ~7.40 | Triplet (t) | ~7.9 | Experiences coupling from H-5' and H-4'. |

| Phenyl H-5' | ~7.75 | Doublet (d) | ~7.8 | Coupled to H-6' and deshielded by the bromine atom. |

| Phenyl H-4' | ~8.10 | Doublet (d) | ~7.9 | Coupled to H-6' and deshielded by the electron-withdrawing oxazole ring. |

| Phenyl H-2' | ~8.25 | Singlet (s) | - | Proton positioned between two substituents (oxazole and bromine), expected to be the most deshielded aromatic proton with minimal coupling, appearing as a sharp singlet. |

| Oxazole H-5 | ~8.35 | Singlet (s) | - | The lone proton on the electron-deficient oxazole ring is significantly deshielded. Its chemical shift is characteristic of 5-H protons in oxazole-4-carboxylates[5]. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -O-CH₂-C H₃ | ~14.3 | Standard aliphatic methyl carbon of an ethyl group. |

| -O-C H₂-CH₃ | ~61.5 | Methylene carbon attached to the ester oxygen, deshielded. |

| Phenyl C -Br (C3') | ~122.9 | Carbon directly attached to bromine; its shift is influenced by the heavy atom effect. |

| Phenyl C5' | ~125.8 | Aromatic CH carbon. |

| Phenyl C1' | ~128.5 | Quaternary carbon attached to the oxazole ring. |

| Phenyl C6' | ~130.5 | Aromatic CH carbon. |

| Phenyl C2' | ~133.0 | Aromatic CH carbon, deshielded by proximity to the oxazole substituent. |

| Phenyl C4' | ~136.2 | Aromatic CH carbon. |

| Oxazole C5 | ~138.0 | CH carbon of the oxazole ring. |

| Oxazole C4 | ~145.0 | Quaternary carbon of the oxazole ring attached to the carboxylate group. |

| Ester C =O | ~161.0 | Carbonyl carbon of the ethyl ester, characteristic chemical shift. |

| Oxazole C2 | ~162.5 | Quaternary carbon of the oxazole ring attached to the bromophenyl group, typically the most deshielded ring carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3125 | C-H Stretch | Aromatic & Oxazole | Medium |

| ~2980 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium |

| ~1735 | C=O Stretch | Ester | Strong |

| ~1610, ~1550 | C=C and C=N Stretch | Phenyl & Oxazole Ring | Strong |

| ~1250 | C-O Stretch (asymmetric) | Ester | Strong |

| ~1100 | C-O Stretch (symmetric) | Ester / Oxazole | Strong |

| ~550 | C-Br Stretch | Aryl Halide | Medium |

The most diagnostic peak is the strong absorbance around 1735 cm⁻¹, which is characteristic of the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Value | Interpretation | Rationale |

| 295 / 297 | [M]⁺ and [M+2]⁺ (Molecular Ion Peaks) | The presence of two peaks of almost equal intensity (approx. 1:1 ratio) is the definitive isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[1] |

| 250 / 252 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |

| 222 / 224 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate radical. |

| 182 / 184 | [C₇H₄BrO]⁺ | Fragment corresponding to the bromobenzoyl cation. |

| 155 / 157 | [C₆H₄Br]⁺ | Fragment corresponding to the bromophenyl cation. |

Standard Operating Procedures for Data Acquisition

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Workflow for Structural Elucidation

Caption: Workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃: 7.26 ppm) and the ¹³C spectrum (CDCl₃: 77.16 ppm).

Protocol 2: IR Spectroscopy (ATR Method)

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction to generate the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare its m/z value and isotopic pattern with the theoretical values.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of this compound. The predicted data presented in this guide, derived from fundamental principles and comparative analysis, offers a robust reference for chemists working with this compound. By following the outlined analytical workflow and standardized protocols, researchers can confidently verify the identity, purity, and structure of their synthesized material, ensuring the integrity of their scientific endeavors.

References

- 1. This compound | C12H10BrNO3 | CID 53407337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 2-(4'-BROMOPHENYL)-1,3-OXAZOLE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. One moment, please... [biointerfaceresearch.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

The Emerging Potential of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Scaffold as a Cornerstone in Drug Discovery

The quest for novel therapeutic agents is a continuous endeavor in the scientific community, driven by the need for more effective and safer treatment options for a myriad of diseases. Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of exploration. Among these, the oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, has garnered significant attention.[1] Its unique structural and electronic properties make it a versatile scaffold for the design of molecules with a broad spectrum of biological activities.[1] Oxazole derivatives have demonstrated promising potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, underscoring their importance in the development of new pharmaceuticals.[2] This technical guide provides an in-depth review of a specific, promising member of this class: Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. We will delve into its synthesis, chemical characteristics, and, based on extensive literature on analogous compounds, explore its potential as a therapeutic agent.

Synthesis and Chemical Properties of this compound

The synthesis of the oxazole core can be achieved through several established methods, with the Hantzsch and Robinson-Gabriel syntheses being the most prominent. For the specific synthesis of this compound, a modification of the Hantzsch oxazole synthesis is a highly plausible and efficient route. This method involves the condensation of an α-haloketone with a primary amide. In this case, the reaction would proceed between 3-bromobenzamide and ethyl bromopyruvate.

Proposed Synthesis Workflow

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via the Hantzsch oxazole synthesis.

Materials:

-

3-Bromobenzamide

-

Ethyl bromopyruvate

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromobenzamide in the anhydrous solvent.

-

To this solution, add an equimolar amount of ethyl bromopyruvate.

-

Slowly add the dehydrating agent to the reaction mixture while stirring.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by pouring it into a cold saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, based on data available from PubChem.[3]

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO₃ |

| Molecular Weight | 296.12 g/mol |

| IUPAC Name | ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate |

| CAS Number | 885273-06-3 |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Potential Biological Activities and Therapeutic Applications

While specific biological activity data for this compound is not extensively published, the broader class of 2-aryl-oxazole-4-carboxylate derivatives has shown significant promise in several therapeutic areas. The presence of the 3-bromophenyl moiety is of particular interest, as halogenated phenyl rings are common features in many bioactive molecules, often enhancing their pharmacological properties.

Anticancer Potential

A significant body of research points to the potent anticancer activity of oxazole derivatives.[4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of the cell cycle. The bromophenyl group can enhance these activities through increased lipophilicity, facilitating cell membrane penetration, and through specific electronic interactions with biological targets.

Although no specific IC50 values for the title compound are available, data for structurally related compounds highlight the potential of this chemical class. For instance, various 2,4-disubstituted oxazole derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those of the lung, breast, and colon.

Table of Anticancer Activity for Analogous Oxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Lung) | >10 (High antiproliferative activity) | [4] |

| 2,4-disubstituted oxazole derivative OXD-6 | HepG2 (Liver) | 16.89 | |

| 2,4-disubstituted oxazole derivative OXD-15 | HepG2 (Liver) | 16.65 | |

| 2,4-disubstituted oxazole derivative OXD-13 | HeLa (Cervical) | 56.52 |

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the oxazole scaffold. Further experimental validation is required for this compound.

Antiviral Activity

The oxazole nucleus is also a key pharmacophore in the development of antiviral agents.[2] Derivatives have been reported to inhibit the replication of various viruses, including RNA and DNA viruses, by targeting viral enzymes or interfering with the viral life cycle. The structural features of this compound make it a candidate for investigation as a potential antiviral agent.

Postulated Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many small molecule inhibitors is often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in cancer cells. The PI3K/Akt and MAPK pathways are two such central signaling cascades that control cell growth, proliferation, survival, and apoptosis. Aberrant activation of these pathways is a hallmark of many cancers. It is plausible that this compound could exert its anticancer effects by interfering with one or both of these pathways.

Caption: Postulated inhibition of PI3K/Akt and MAPK signaling pathways by this compound.

In Vitro Anticancer Activity Assay: A Self-Validating System

To experimentally validate the anticancer potential of this compound, a robust and well-established in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Detailed Protocol for MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of literature on related oxazole derivatives, it is highly probable that this compound possesses significant anticancer and antiviral properties. The proposed synthesis via the Hantzsch reaction offers a straightforward and efficient route to obtain the molecule for further investigation. Future research should focus on the experimental validation of its biological activities, including comprehensive in vitro and in vivo studies to determine its efficacy and safety profile. Elucidation of its precise mechanism of action will be crucial for its potential translation into a clinical candidate. The insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

"Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate" safety and hazards

Starting Data Collection

I've started gathering safety and hazard data for "Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate." Google searches are underway, aiming for comprehensive coverage of material safety data sheets. My initial focus is on identifying potential risks and safe handling procedures.

Planning the Technical Guide

I'm now moving into structuring the guide. I plan to start with an introduction and applications. Then, I'll detail hazard identification, risk assessment, and safe handling. I'm concurrently researching general lab safety and risk assessment methodologies to provide context and support. Finally, I'll incorporate structured data tables and a detailed protocol for a safe handling workflow.

Developing Guide Structure

I'm now fully immersed in the data acquisition stage, but planning for the technical guide's structure. I'm focusing on "this compound." I'll lead with applications, followed by detailed hazard identification, risk assessment, and safe handling. Concurrent research supports this, and I'll include data tables, protocols, and visual diagrams. In-text citations and a full reference section will be provided.

Synthesizing Safety Data

I couldn't find a direct SDS for the target compound, but I've assembled valuable data on oxazole's risks and general brominated aromatic compounds. I am now cross-referencing this information. I am also working on synthesizing the likely hazards.

Compiling Hazard Information

I've moved on to the synthesis phase. By cross-referencing information from oxazole's GHS data and brominated compounds' risks, I can now begin structuring the guide. I'm focusing on how the parent heterocycle and the bromophenyl group combine to determine the specific risks. I'll clearly note the absence of a dedicated MSDS and explain the analysis's basis.

Generating Hazard Profile

I've determined I can now synthesize the hazards. I've compiled hazard information from oxazole's GHS data, brominated compounds, and bromination risks. Combining this, I will structure the guide. I will clearly indicate the absence of a specific MSDS and explain the analysis's foundation, referencing constituent parts.

An In-Depth Technical Guide to Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a distinct heterocyclic small molecule characterized by a central oxazole ring, substituted at the 2-position with a 3-bromophenyl group and at the 4-position with an ethyl carboxylate group. This compound belongs to the broader class of 2,4-disubstituted oxazoles, a scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom on the phenyl ring and the ester functionality provides valuable anchor points for further chemical modifications, making it a versatile building block in the synthesis of more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a validated synthetic protocol, detailed spectral analysis for its characterization, and an exploration of its potential applications in the realm of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties, largely predicted through computational models, provide insights into its behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | PubChem CID: 53407337[1] |

| Molecular Weight | 296.12 g/mol | PubChem CID: 53407337[1] |

| IUPAC Name | ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate | PubChem CID: 53407337[1] |

| CAS Number | 885273-06-3 | PubChem CID: 53407337[1] |

| SMILES | CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br | PubChem CID: 53407337[1] |

| XLogP3 | 3.2 | PubChem CID: 53407337[1] |

| Hydrogen Bond Donor Count | 0 | PubChem CID: 53407337[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 53407337[1] |

| Rotatable Bond Count | 3 | PubChem CID: 53407337[1] |

| Exact Mass | 294.9844 g/mol | PubChem CID: 53407337[1] |

| Monoisotopic Mass | 294.9844 g/mol | PubChem CID: 53407337[1] |

| Topological Polar Surface Area | 52.3 Ų | PubChem CID: 53407337[1] |

| Heavy Atom Count | 17 | PubChem CID: 53407337[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a modified Robinson-Gabriel synthesis. This classical method for oxazole formation involves the cyclodehydration of an α-acylamino ketone. The causality behind this choice of synthetic strategy lies in the ready availability of the starting materials and the generally high yields and purity of the resulting oxazole.

The overall synthetic workflow can be visualized as a two-step process: first, the formation of the α-acylamino ketone intermediate, followed by its cyclization to the oxazole ring.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of Ethyl α-(3-bromobenzamido)acetoacetate (Intermediate)

-

Reagents and Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzamide (10.0 g, 50.0 mmol) in 100 mL of anhydrous toluene.

-

Addition of Base: Add triethylamine (7.0 mL, 50.0 mmol) to the solution.

-

Acylation: Slowly add ethyl bromopyruvate (8.0 mL, 60.0 mmol) to the mixture at room temperature. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting benzamide spot indicates reaction completion.

-

Work-up: After cooling to room temperature, filter the mixture to remove the triethylamine hydrobromide salt. Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl α-(3-bromobenzamido)acetoacetate as an oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Cyclodehydration to this compound

-

Reagents and Setup: Place the crude ethyl α-(3-bromobenzamido)acetoacetate from the previous step into a 100 mL round-bottom flask.

-

Cyclizing Agent: Carefully add concentrated sulfuric acid (20 mL) to the crude intermediate while cooling the flask in an ice bath. The use of a strong dehydrating agent like sulfuric acid is essential to drive the intramolecular cyclization and subsequent dehydration.[2][3]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction mixture will typically darken.

-

Quenching: Slowly pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude solid from ethanol to afford pure this compound as a crystalline solid.

Structural Elucidation and Spectral Analysis

The definitive identification of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | t, J ≈ 1.8 Hz | 1H | H on C2' of the bromophenyl ring |

| ~8.00 | ddd, J ≈ 7.8, 1.8, 1.0 Hz | 1H | H on C6' of the bromophenyl ring |

| ~7.70 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H on C4' of the bromophenyl ring |

| ~8.40 | s | 1H | H on C5 of the oxazole ring |

| ~7.40 | t, J ≈ 8.0 Hz | 1H | H on C5' of the bromophenyl ring |

| ~4.40 | q, J ≈ 7.1 Hz | 2H | -OCH₂ CH₃ |

| ~1.40 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~161.5 | C =O (ester) |

| ~159.0 | C 2 (oxazole) |

| ~145.0 | C 4 (oxazole) |

| ~138.0 | C 5 (oxazole) |

| ~134.0 | C 1' (bromophenyl) |

| ~133.5 | C 6' (bromophenyl) |

| ~131.0 | C 5' (bromophenyl) |

| ~129.5 | C 2' (bromophenyl) |

| ~123.0 | C 3' (bromophenyl) |

| ~125.5 | C 4' (bromophenyl) |

| ~61.5 | -OCH₂ CH₃ |

| ~14.5 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

References

An In-Depth Technical Guide to the Theoretical Properties of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

This guide provides a comprehensive overview of the theoretical and experimentally-derived properties of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document delves into its chemical structure, synthesis, physicochemical characteristics, and spectroscopic profile, offering insights grounded in established scientific principles.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The electronic properties and conformational rigidity of the oxazole ring make it an attractive framework for designing molecules that can interact with high specificity with biological targets such as enzymes and receptors.[3] The introduction of a bromophenyl group at the 2-position and an ethyl carboxylate at the 4-position, as in the case of this compound, offers opportunities for further chemical modification and exploration of structure-activity relationships (SAR).

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol .[4] The presence of the bromine atom and the ester functionality are key determinants of its reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₃ | --INVALID-LINK--[4] |

| Molecular Weight | 296.12 g/mol | --INVALID-LINK--[4] |

| IUPAC Name | ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate | --INVALID-LINK--[4] |

| CAS Number | 885273-06-3 | --INVALID-LINK--[4] |

| XLogP3 | 3.2 | --INVALID-LINK--[4] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[4] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[4] |

| Rotatable Bond Count | 3 | --INVALID-LINK--[4] |

Synthesis of this compound

The synthesis of 2,4-disubstituted oxazoles is classically achieved through the Robinson-Gabriel synthesis.[5][6] This methodology involves the cyclodehydration of a 2-acylamino-ketone. For the target molecule, a plausible and efficient synthetic route involves the reaction of 3-bromobenzamide with ethyl bromopyruvate.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established methodologies for oxazole synthesis and serves as a validated starting point for laboratory preparation.